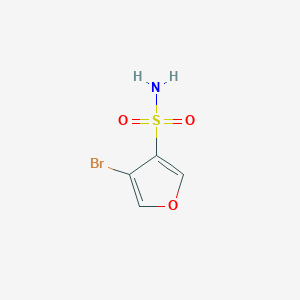

![molecular formula C15H15N3O4 B2638889 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide CAS No. 1428373-30-1](/img/structure/B2638889.png)

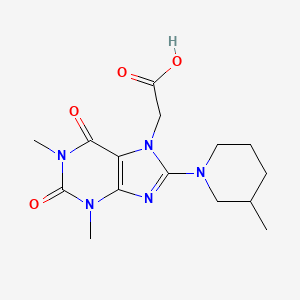

5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide” is a heterocyclic compound . It is a derivative of thiazolidinone , which is known to possess various important biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, some N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid (INH) and screened as antimycobacterial agents . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been established by IR, 1H NMR, and mass spectroscopy data . For instance, the crystal data of a related compound, C19H16N6O3, was reported with a molecular weight of 367.38 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of isoniazid with appropriate benzaldehyde to form initial compounds, which then undergo cyclocondensation with thiolactic acid to form the final compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Isothiazolopyridines, pyridothiazines, and pyridothiazepines, including compounds with a structural resemblance to 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide, are noted for their valuable biological activities. The synthesis of these compounds was explored using both conventional chemical methods and modern microwave techniques, providing higher yields in shorter times than traditional methods. These methods allow the efficient production of a range of compounds, including those with the tetrahydrobenzo[f][1,4]oxazepine structure, which is part of the chemical name (Youssef, Azab, & Youssef, 2012).

Catalysis and Chemical Reactions

Benzo[d]isoxazoles have been found to act as novel nucleophiles, undergoing gold-catalyzed cycloaddition reactions with ynamides, providing a concise and chemoselective access to polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This indicates the potential utility of compounds with structural similarities in facilitating or undergoing complex chemical transformations, which may be of interest in the synthesis of various pharmacologically active agents or in the development of new materials or catalysts (Xu, Zhao, Li, & Liu, 2018).

Chemical Analysis and Properties

The molecular structure of benzimidazole-tethered oxazepine heterocyclic hybrids, which share structural features with the compound , has been studied. The synthesis of these compounds was achieved with good to excellent yields, and their molecular structures were confirmed using X-ray diffraction, among other methods. Charge distributions at different atomic sites were computed using the natural bond orbital method, and regions of electrophilic and nucleophilic reactivity were illustrated using molecular electrostatic potential maps. Furthermore, these compounds were investigated for their nonlinear optical properties, indicating their potential application in materials science and photonics (Almansour et al., 2016).

Mecanismo De Acción

While the specific mechanism of action for “5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide” is not available, similar compounds have exhibited antimycobacterial activity . They have been screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities. Given the antimycobacterial activity of similar compounds , it could be interesting to investigate the potential of “5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide” in this regard.

Propiedades

IUPAC Name |

5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-9-12(8-16-22-9)14(19)17-10-3-4-13-11(7-10)15(20)18(2)5-6-21-13/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFBFQQQSPLUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2638806.png)

![N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2638812.png)

![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2638816.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2638823.png)

![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2638826.png)

![(3-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2638828.png)